molecular formula C11H12N2O3S2 B2554352 (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 683237-31-2

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No. B2554352
CAS RN: 683237-31-2
M. Wt: 284.35
InChI Key: OWRBPYBCHMRKHX-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide” is also known as 3-Methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine . It has a molecular formula of C9H10N2O2S2 and a molar mass of 242.32 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction . Another study reported the synthesis of imines by refluxing corresponding aldehydes and amines in EtOH with PTSA .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by various spectroscopic techniques .


Chemical Reactions Analysis

In a solvent-dependent study, 3-formylchromones and 2-aminobenzothiazoles formed corresponding imines . The reactions were performed at the same temperature, and purification was achieved by filtration .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.50±0.1 g/cm3 and a predicted boiling point of 453.0±51.0 °C .

Scientific Research Applications

Pesticidal Agents

Compounds containing the benzothiazolylamino group have been synthesized and evaluated as potential pesticidal agents . The bioassay results showed that most of the synthesized compounds exhibited favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth .

Tyrosinase Inhibitors

Benzothiazol-2-ylamino derivatives have been synthesized and examined for their effect on melanogenesis . One of these compounds, MHY2081, had the strongest inhibitory effect on tyrosinase without cytotoxicity in B16F10 melanoma cells . This suggests that these compounds could be used as tyrosinase inhibitors for the prevention and treatment of pigmentation disorders .

Agrochemicals

The benzothiazolylamino group is also being explored in the synthesis of new agrochemicals . These compounds are being designed to have prominent pesticidal properties .

Neurological Studies

Some compounds containing the benzothiazolylamino group have been found to activate the release of calcium ions in insect central neurons . This suggests potential applications in neurological studies .

Acaricidal Agents

Certain compounds containing the benzothiazolylamino group have shown lethality rates against spider mite . This suggests that these compounds could be used as acaricidal agents .

Cosmetic Applications

Given their inhibitory effect on tyrosinase, compounds containing the benzothiazolylamino group could be used in cosmetics to prevent melanin accumulation in the skin .

Future Directions

The future directions for this compound could involve further studies to understand the reaction mechanism and possibly other factors such as solvent effects . Additionally, the compound’s potential applications in various fields, such as medicinal chemistry, could be explored.

properties

IUPAC Name

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S2/c1-7(14)12-11-13(2)9-5-4-8(18(3,15)16)6-10(9)17-11/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRBPYBCHMRKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.